1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials may include 3-ethoxyphenyl derivatives and 2-methoxyethyl derivatives, which undergo cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways or metabolic pathways affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-2-(2-ethoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(3-Propoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern and the resulting chemical and biological properties
Properties
Molecular Formula |
C22H21NO5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-2-(2-methoxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H21NO5/c1-3-27-15-8-6-7-14(13-15)19-18-20(24)16-9-4-5-10-17(16)28-21(18)22(25)23(19)11-12-26-2/h4-10,13,19H,3,11-12H2,1-2H3 |
InChI Key |
HVTYDBJTVCRGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCOC)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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